molecular formula C13H16N2O4 B1260254 Sanguinolentaquinone

Sanguinolentaquinone

Cat. No. B1260254
M. Wt: 264.28 g/mol
InChI Key: MSNNSPHLDYMPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sanguinolentaquinone is a natural product found in Mycena sanguinolenta with data available.

Scientific Research Applications

Antidiabetic Activity

Sanguinolentaquinone, a component of Cryptolepis sanguinolenta, exhibits potential antidiabetic properties. Research shows that extracts from Cryptolepis sanguinolenta, particularly those containing cryptolepine, can significantly reduce glucose transport and absorption. This leads to reductions in plasma glucose and cholesterol levels, indicating hypoglycemic and hypolipidemic activities (Ajayi et al., 2012).

Antimalarial and Antiparasitic Properties

Cryptolepis sanguinolenta, containing sanguinolentaquinone, has been utilized for its antimalarial effects. Studies demonstrate that alkaloids like cryptolepine and isocryptolepine isolated from this plant have intrinsic inhibitory activity against Plasmodium falciparum, regardless of the strain’s chloroquine resistance (Grellier et al., 1996).

Anti-Inflammatory Effects

Sanguinolentaquinone and related compounds have shown potential anti-inflammatory effects. For instance, Cryptolepis sanguinolenta root extract inhibits prostaglandin production in stimulated neuronal cells, suggesting anti-inflammatory properties (Olajide et al., 2010).

Anticancer Activity

Sanguinolentaquinone has also been studied for its anticancer properties. Sanguinarine, an isoquinoline alkaloid, demonstrates rapid killing activity against human melanoma cells through oxidative stress-induced apoptotic pathways (Burgeiro et al., 2013).

Antimicrobial and Antiviral Effects

Research indicates that alkaloids from Cryptolepis sanguinolenta, which include sanguinolentaquinone, can potentially inhibit SARS-CoV-2 viral proteins, showcasing potential as antiviral agents (Borquaye et al., 2020). Additionally, cryptolepine hydrochloride shows potent activity against various mycobacterial species, emphasizing its antimicrobial potential (Gibbons et al., 2003).

properties

Product Name

Sanguinolentaquinone

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

3-(2-hydroxyethyl)-4-(3-hydroxypropylamino)-1H-indole-6,7-dione

InChI

InChI=1S/C13H16N2O4/c16-4-1-3-14-9-6-10(18)13(19)12-11(9)8(2-5-17)7-15-12/h6-7,14-17H,1-5H2

InChI Key

MSNNSPHLDYMPRI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=O)C1=O)NC=C2CCO)NCCCO

synonyms

sanguinolentaquinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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